



# Fura-PE3: A Powerful Tool for Investigating Store-Operated Calcium Entry

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Compound of Interest		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous Ca<sup>2+</sup> signaling pathway in a multitude of cell types. It plays a pivotal role in a wide array of physiological processes, from gene expression and cell proliferation to muscle contraction and immune responses. The dysregulation of SOCE has been implicated in numerous pathologies, making it a significant target for drug discovery and development. The core mechanism of SOCE involves the depletion of Ca<sup>2+</sup> from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). This triggers the activation of Orai channels in the plasma membrane, leading to a sustained influx of extracellular Ca<sup>2+</sup> into the cytosol.[1][2][3]

**Fura-PE3**, a ratiometric fluorescent calcium indicator, has emerged as a valuable tool for the detailed study of SOCE. As a derivative of the widely used Fura-2, **Fura-PE3** offers a significant advantage: its resistance to leakage from the cell. This property ensures more stable and reliable measurements of intracellular calcium concentrations ([Ca<sup>2+</sup>]i) over extended experimental periods, a critical factor when studying the sustained nature of SOCE.

These application notes provide a comprehensive guide to utilizing **Fura-PE3** for the characterization and quantification of SOCE. Detailed protocols for cell loading, experimental procedures for measuring SOCE, and data analysis are presented to aid researchers in obtaining robust and reproducible results.



## **Properties of Fura-PE3**

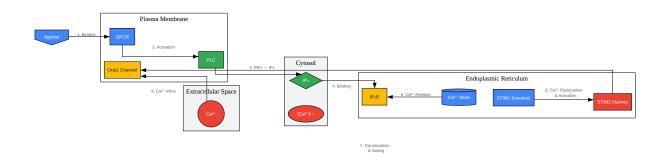
**Fura-PE3** shares similar spectral properties with its predecessor, Fura-2, but is structurally modified to reduce compartmentalization and leakage from the cytosol. Key properties are summarized in the table below.

Property	Value	Reference(s)
Excitation Wavelength (Ca <sup>2+</sup> -free)	~364 nm	[1]
Excitation Wavelength (Ca <sup>2+</sup> -bound)	~335 nm	[1]
Emission Wavelength	~495-502 nm	[1]
Dissociation Constant (Kd) for Ca <sup>2+</sup> (pH 7.3)	~204 nM	
Dissociation Constant (Kd) for Ca <sup>2+</sup> (pH 6.9)	~269 nM	_

# Signaling Pathway of Store-Operated Calcium Entry (SOCE)

The activation of SOCE is a well-defined signaling cascade. The following diagram illustrates the key molecular players and their interactions.





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Figure 1: The Store-Operated Calcium Entry (SOCE) signaling cascade.

## **Experimental Protocols Fura-PE3 AM Loading Protocol for Adherent Cells**

This protocol outlines the steps for loading adherent cells with the acetoxymethyl (AM) ester form of **Fura-PE3**.

#### Materials:

- Fura-PE3 AM (1 mM stock in anhydrous DMSO)
- Pluronic F-127 (20% w/v solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
- Probenecid (optional, 100 mM stock in 1 M NaOH)

## Methodological & Application



Adherent cells cultured on glass coverslips or in black-walled, clear-bottom microplates

#### Procedure:

- Prepare Loading Solution:
  - $\circ$  For a final loading concentration of 2-5  $\mu$ M **Fura-PE3** AM, dilute the 1 mM stock solution in HBSS.
  - To aid in the dispersion of the AM ester, pre-mix the Fura-PE3 AM with an equal volume of 20% Pluronic F-127 before diluting in HBSS. The final concentration of Pluronic F-127 should be around 0.02%.
  - (Optional) To inhibit dye leakage, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
- Cell Preparation:
  - Aspirate the culture medium from the cells.
  - Wash the cells once with pre-warmed HBSS.
- Loading:
  - Add the Fura-PE3 AM loading solution to the cells.
  - Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
- Washing and De-esterification:
  - Aspirate the loading solution.
  - Wash the cells twice with pre-warmed HBSS (containing probenecid if used in the loading step).
  - Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-PE3 AM by intracellular



esterases.

## Standard "Calcium Re-addition" Protocol to Measure SOCE

This is a widely used protocol to isolate and measure the Ca<sup>2+</sup> influx through store-operated channels.

#### **Experimental Workflow:**



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Figure 2: Experimental workflow for the "Calcium Re-addition" protocol.

#### Procedure:

- Baseline Measurement:
  - Place the Fura-PE3 loaded cells on the stage of a fluorescence microscope or in a plate reader equipped for ratiometric measurements.
  - Perfuse the cells with a Ca<sup>2+</sup>-containing physiological buffer (e.g., HBSS with 2 mM CaCl<sub>2</sub>).
  - Record the baseline 340/380 nm excitation ratio (emission at ~510 nm).
- Store Depletion:
  - Switch to a Ca<sup>2+</sup>-free buffer (e.g., HBSS without CaCl<sub>2</sub> and containing 0.5 mM EGTA) to chelate any residual extracellular Ca<sup>2+</sup>.
  - Add a store-depleting agent. Common choices include:



- Thapsigargin (1-2 μM): An irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca<sup>2+</sup>-ATPase (SERCA) pump.
- Ionomycin (1-2 μM): A Ca<sup>2+</sup> ionophore that will release Ca<sup>2+</sup> from all stores.
- Monitor the transient increase in the 340/380 ratio, which reflects the release of Ca<sup>2+</sup> from the ER.
- Measurement of SOCE:
  - Once the [Ca<sup>2+</sup>]i has returned to or near baseline levels, re-introduce the Ca<sup>2+</sup>-containing buffer.
  - The subsequent increase in the 340/380 ratio represents the influx of extracellular Ca<sup>2+</sup> through store-operated channels.

## Mn<sup>2+</sup> Quench Protocol for Measuring SOCE

This protocol offers a more direct measurement of SOCE by monitoring the quenching of **Fura-PE3** fluorescence by manganese (Mn<sup>2+</sup>), which enters the cell through store-operated channels.

#### Procedure:

- Baseline and Store Depletion:
  - Follow steps 1 and 2 of the "Calcium Re-addition" protocol to establish a baseline and deplete ER Ca<sup>2+</sup> stores.
- Mn<sup>2+</sup> Quenching:
  - Instead of re-introducing a Ca<sup>2+</sup>-containing buffer, add a buffer containing MnCl<sub>2</sub> (typically 0.1-1 mM) and no CaCl<sub>2</sub>.
  - Monitor the fluorescence at the isosbestic point of Fura-PE3 (~360 nm), where the fluorescence is independent of the Ca<sup>2+</sup> concentration.



The rate of decrease in fluorescence at 360 nm is proportional to the rate of Mn<sup>2+</sup> influx,
 providing a direct measure of SOCE activity.[2][4][5]

## **Data Presentation and Analysis**

The ratiometric nature of **Fura-PE3** allows for the quantification of [Ca<sup>2+</sup>]i. The Grynkiewicz equation is commonly used for this calculation:

 $[Ca^{2+}]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)$ 

#### Where:

- Kd: The dissociation constant of Fura-PE3 for Ca<sup>2+</sup>.
- R: The measured 340/380 fluorescence ratio.
- Rmin: The 340/380 ratio in the absence of Ca<sup>2+</sup>.
- Rmax: The 340/380 ratio at saturating Ca<sup>2+</sup> concentrations.
- Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in the absence and presence of saturating Ca<sup>2+</sup>.

#### Quantitative Data Summary:

The following tables provide representative data that can be obtained from SOCE experiments using a Fura-based indicator.

Table 1: Representative [Ca<sup>2+</sup>]i Changes during SOCE Measurement

Experimental Phase	Condition	Typical [Ca²+]i (nM)
Baseline	2 mM extracellular Ca <sup>2+</sup>	100 - 150
Store Depletion	Ca²+-free + Thapsigargin	Peak: 300 - 500, then return to baseline
SOCE Activation	Re-addition of 2 mM Ca <sup>2+</sup>	Sustained elevation to 400 - 800



Table 2: Quantification of SOCE Inhibition

Compound	Concentration	% Inhibition of SOCE
Vehicle (DMSO)	0.1%	0
SOCE Inhibitor A	1 μΜ	25 ± 5
SOCE Inhibitor A	10 μΜ	85 ± 8
SOCE Inhibitor B	1 μΜ	40 ± 6
SOCE Inhibitor B	10 μΜ	95 ± 4

Table 3: Comparison of Fura-PE3 and Fura-2 Leakage Rates

Cell Type	Indicator	Leakage Rate (% fluorescence loss / hour)
Smooth Muscle Cells	Fura-2	20 - 30
Smooth Muscle Cells	Fura-PE3	< 10
T Lymphoma Cells	Fura-2	15 - 25
T Lymphoma Cells	Fura-PE3	< 5

Note: The values in these tables are illustrative and will vary depending on the cell type, experimental conditions, and specific inhibitors used.

## **Troubleshooting**



Issue	Possible Cause	Suggested Solution
Low Fura-PE3 Signal	Incomplete de-esterification of the AM ester.	Increase the de-esterification time to 30-45 minutes.
Insufficient dye loading.	Increase the Fura-PE3 AM concentration or incubation time.	
High Background Fluorescence	Autofluorescence from cells or media.	Use phenol red-free media.  Measure and subtract the background fluorescence from unstained cells.
Rapid Signal Decrease (not due to quenching)	Dye leakage or photobleaching.	Use Fura-PE3 to minimize leakage. Reduce the intensity and duration of the excitation light.
No Response to Store Depletion	Ineffective store-depleting agent.	Prepare fresh solutions of thapsigargin or ionomycin.
ER stores are already depleted.	Ensure cells are in a resting state before starting the experiment.	

### Conclusion

**Fura-PE3** is a superior fluorescent indicator for the study of store-operated calcium entry due to its enhanced intracellular retention. The protocols and guidelines presented here provide a robust framework for researchers to accurately measure and quantify SOCE, facilitating a deeper understanding of this fundamental signaling pathway and its role in health and disease. The ability to obtain reliable, long-term measurements of [Ca²+]i is critical for screening potential therapeutic modulators of SOCE and advancing drug development efforts in this area.

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